molecular formula C21H26N4O3 B2393092 4-morpholino-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide CAS No. 2034429-92-8

4-morpholino-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide

Katalognummer: B2393092
CAS-Nummer: 2034429-92-8
Molekulargewicht: 382.464
InChI-Schlüssel: VJQNRPZRXVERQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Morpholino-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide is a synthetic chemical compound designed for preclinical research, particularly in the context of intracellular signaling and enzyme inhibition. Its structure incorporates a morpholino ring—a feature common in medicinal chemistry and also central to phosphorodiamidate morpholino oligomers (PMOs) used to sterically block gene expression in molecular biology . The core of the molecule contains a tetrahydrocinnolinone scaffold, a privileged structure found in various pharmacologically active agents that often target protein kinases. Kinases, such as cyclin-dependent kinases (CDKs), are critical regulators of cell cycle progression and are prominent targets in cancer research . This compound is intended for investigative use in biochemical and cellular assays to elucidate novel signaling pathways and explore potential therapeutic strategies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-morpholin-4-yl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c26-20-15-17-3-1-2-4-19(17)23-25(20)10-9-22-21(27)16-5-7-18(8-6-16)24-11-13-28-14-12-24/h5-8,15H,1-4,9-14H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQNRPZRXVERQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CC=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-morpholino-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide is a derivative of benzamide with a morpholino group and a tetrahydrocinnoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2

Biological Activity Overview

The biological activities of this compound are primarily linked to its role as an inhibitor in various biochemical pathways. Key areas of activity include:

  • Poly(ADP-ribose) polymerase (PARP) Inhibition : This compound has been shown to inhibit PARP enzymes, which are critical in DNA repair mechanisms. Inhibition of PARP is a strategy in cancer therapy, particularly in cancers with BRCA mutations .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives similar to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which can contribute to their therapeutic effects by reducing oxidative stress in cells .

Inhibition Studies

A significant study focused on the inhibition of PARP by related compounds indicated that the presence of the morpholino group enhances binding affinity to the enzyme. The inhibition constant (IC50) for similar compounds ranged from 0.5 µM to 5 µM depending on the specific structural modifications made .

Antimicrobial Testing

In antimicrobial assays, compounds similar to this compound were tested against various bacterial strains:

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1464
Bacillus subtilis1632
Escherichia coli81024
Pseudomonas aeruginosa81024

These results suggest that while it shows significant activity against certain Gram-positive bacteria, its efficacy against Gram-negative bacteria is limited .

Antioxidant Activity

Research utilizing DPPH radical scavenging assays indicated that derivatives of this compound possess antioxidant properties comparable to standard antioxidants like ascorbic acid. The half-maximal effective concentration (EC50) values were determined to be approximately 25 µg/mL for certain derivatives .

Case Studies

A recent case study involving a series of synthesized tetrahydrocinnoline derivatives highlighted their potential in treating neurodegenerative diseases due to their ability to modulate oxidative stress and inflammatory pathways. The study reported that specific modifications in the structure led to enhanced neuroprotective effects in vitro .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have shown that compounds similar to 4-morpholino-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole and quinoline have been synthesized and tested against various bacterial strains. These compounds demonstrated promising antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating their potential as new antimicrobial agents .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 6dMycobacterium smegmatis6.25 µg/mL
Compound 9cPseudomonas aeruginosaSignificant inhibition observed

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes associated with various diseases. For example, acetylcholinesterase inhibitors are critical in the treatment of Alzheimer's disease. Compounds derived from similar structures have shown effective inhibition of this enzyme, suggesting that this compound may also possess similar properties .

Table 2: Enzyme Inhibition Studies

Compound NameEnzyme TargetIC50 Value (µM)
Compound 3iAcetylcholinesterase2.7
Compound 9aAcetylcholinesteraseEffective inhibition observed

Anticancer Potential

Emerging research indicates that compounds with a similar molecular framework may exhibit anticancer properties. The tetrahydrocinnolin moiety has been associated with the modulation of cancer cell proliferation and apoptosis pathways. Studies involving structurally related compounds have reported significant cytotoxic effects against various cancer cell lines .

Case Study: Anticancer Activity of Related Compounds

A study evaluated the cytotoxic effects of several compounds on human cancer cell lines. The results indicated that modifications in the chemical structure could enhance anticancer activity:

  • Compound A : Induced apoptosis in breast cancer cells.
  • Compound B : Inhibited proliferation in lung cancer cells.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, there is potential for this compound to be explored for neuroprotective applications. Compounds exhibiting acetylcholinesterase inhibition are often studied for their neuroprotective effects against neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Features of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Notes
Target Compound C21H25N5O3* ~407.47 Cinnolin core, morpholino-benzamide, ethyl linker Structural analogs suggest kinase inhibition potential; no direct activity reported.
J103-0068 () C17H20N4O2 312.37 Pyridin-4-yl-ethylacetamide, tetrahydrocinnolin Available in 3 mg quantity; no bioactivity data .
N-[2-(Morpholino)ethyl]-2-(1-oxophthalazin-yl)acetamide () C20H23N5O3 381.43 Phthalazin core, morpholino-ethyl linker Phthalazin derivatives often target DNA repair enzymes or topoisomerases .
Quinazolin-4(3H)-one derivative () C15H12FN3O2 297.28 Quinazolinone core, fluoroanilino, hydroxyethyl substituents Sedative/hypnotic and anticonvulsant activities reported .
Bis(morpholino-triazine) () C31H42N8O5† ~630.73 Triazine core, dual morpholino groups, urea linkage Triazine-morpholino hybrids are explored as kinase inhibitors .

*Inferred formula; †Example from synthesis in .

Key Structural and Pharmacological Differences

A. Heterocyclic Core Variations

  • Cinnolin vs. Quinazolinone: The target compound’s cinnolin core (two adjacent nitrogens) differs from quinazolinone (nitrogens separated by a carbon). Cinnolins may exhibit stronger π-π stacking in hydrophobic binding pockets, whereas quinazolinones (e.g., ) are associated with CNS modulation .
  • Phthalazin Derivatives: The phthalazin analog () replaces cinnolin with a phthalazin ring (two nitrogens in a 1,2-diazanaphthalene system), which is linked to DNA-intercalating agents and topoisomerase inhibitors .

B. Substituent Effects

  • Morpholino Group: Present in both the target compound and the bis(morpholino-triazine) derivative (), this group enhances water solubility and may mimic phosphate groups in kinase binding sites.
  • Fluoroanilino Group (): The electron-withdrawing fluorine in quinazolinone derivatives improves metabolic stability and membrane permeability, critical for CNS-targeted drugs .

C. Linker and Backbone Modifications

  • Ethyl vs. Acetamide Linkers : The target compound’s ethyl linker provides conformational flexibility, while J103-0068 () uses an acetamide group, which may influence hydrogen-bonding interactions.
  • Triazine Core (): The electron-deficient triazine ring in bis(morpholino-triazine) derivatives facilitates interactions with ATP-binding pockets in kinases, a feature absent in the cinnolin-based target compound .

Hypothesized Pharmacological Implications

Kinase Inhibition: The morpholino-benzamide motif is prevalent in kinase inhibitors (e.g., PI3K/mTOR inhibitors), suggesting the target compound may share similar mechanisms .

CNS Activity: Quinazolinone derivatives () demonstrate sedative effects, but the cinnolin core’s larger aromatic surface may redirect activity toward peripheral targets like inflammatory enzymes .

Vorbereitungsmethoden

Cyclocondensation to Form the Tetrahydrocinnolin Core

The tetrahydrocinnolin scaffold is synthesized via a cyclocondensation reaction between a hydrazine derivative and a cyclic ketone. For example, cyclohexanone reacts with hydrazine hydrate under acidic conditions to yield 5,6,7,8-tetrahydrocinnolin-3(2H)-one . Key parameters:

  • Solvent : Ethanol/water mixture (3:1 v/v).
  • Catalyst : Concentrated hydrochloric acid (0.5 eq).
  • Temperature : Reflux at 80°C for 12 hours.
  • Yield : 68–72% after recrystallization from ethyl acetate.

Synthesis of 4-Morpholinobenzoyl Chloride

Preparation of 4-Morpholinobenzoic Acid

4-Morpholinobenzoic acid is synthesized by nitration followed by reduction and morpholine substitution:

  • Nitration : Benzoic acid is nitrated with concentrated HNO₃/H₂SO₄ to yield 4-nitrobenzoic acid .
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, forming 4-aminobenzoic acid .
  • Morpholine Substitution : The amine reacts with morpholine in the presence of paraformaldehyde (Mannich reaction):
    • Solvent : Ethanol.
    • Temperature : Reflux for 8 hours.
    • Yield : 75–80%.

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions:

  • Molar Ratio : 1:3 (acid:SOCl₂).
  • Solvent : Toluene.
  • Temperature : 70°C for 3 hours.
  • Workup : Excess SOCl₂ is removed under vacuum.

Amide Coupling Reaction

The final step involves coupling 4-morpholinobenzoyl chloride with 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethylamine via a nucleophilic acyl substitution:

  • Base : Triethylamine (2 eq).
  • Solvent : Anhydrous dichloromethane.
  • Temperature : 0°C to room temperature, 12 hours.
  • Workup : Washing with NaHCO₃ (5%), brine, and drying over MgSO₄.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1).
  • Yield : 50–55%.

Optimization and Challenges

Side Reactions and Mitigation

  • Competitive Acylation : The ethylamine linker may undergo over-acylation. This is mitigated by using a stoichiometric ratio (1:1) and low temperatures.
  • Morpholine Ring Stability : Strong acids or bases can cleave the morpholine ring. Neutral pH and mild conditions are maintained during coupling.

Alternative Routes

  • Reductive Amination : An alternative pathway involves reacting 4-morpholinobenzaldehyde with the tetrahydrocinnolin-ethylamine under hydrogenation conditions (NaBH₃CN, MeOH).
  • Solid-Phase Synthesis : Immobilizing the amine on resin enables iterative coupling, though yields are lower (40–45%).

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 6.89 (d, J = 8.4 Hz, 2H, aromatic), 3.78–3.72 (m, 4H, morpholine), 3.45–3.39 (m, 4H, morpholine), 3.12 (t, J = 6.8 Hz, 2H, CH₂NH), 2.88 (t, J = 6.8 Hz, 2H, CH₂N), 2.60–2.54 (m, 2H, cinnolin CH₂), 2.40–2.30 (m, 4H, cinnolin CH₂).
  • LC-MS : m/z 423.2 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

Q & A

Q. How can the molecular structure of 4-morpholino-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide be determined experimentally?

  • Methodological Answer : The compound’s structure can be confirmed via X-ray crystallography using programs like SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . Complementary techniques include NMR spectroscopy (¹H/¹³C) to verify proton and carbon environments, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What are the key steps in synthesizing this compound?

  • Methodological Answer : Synthesis typically involves:
  • Amide bond formation : Coupling morpholine-containing intermediates with benzamide derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
  • Cyclization : Constructing the tetrahydrocinnolinone ring through acid-catalyzed cyclization or oxidation of dihydro precursors .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization to achieve >95% purity .

Q. How can researchers confirm the purity of the synthesized compound?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Validate homogeneity via thin-layer chromatography (TLC) and melting point analysis . Quantify impurities using LC-MS to detect side products like unreacted intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the tetrahydrocinnolinone ring formation?

  • Methodological Answer :
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C in ethanol) to favor cyclization while minimizing decomposition .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or iodine-mediated oxidative cyclization to accelerate ring closure .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus protic solvents (MeOH, EtOH) to balance reactivity and solubility .

Q. How can contradictory biological activity data for this compound be resolved?

  • Methodological Answer :
  • Dose-response studies : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to identify context-dependent effects .
  • Target validation : Use knockdown/knockout models (siRNA, CRISPR) to confirm on-target effects versus off-target interactions .
  • Purity reassessment : Verify batch-to-batch consistency via NMR purity assays to rule out impurities skewing activity .

Q. What computational strategies can predict the compound’s binding affinity for kinase targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize targets with conserved morpholine-binding residues .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with activity data from analogs .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can structural analogs be designed to enhance metabolic stability?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the morpholine ring with thiomorpholine or piperazine to modulate CYP450 metabolism .
  • Prodrug strategies : Introduce ester or phosphate moieties at the amide nitrogen to improve solubility and delay hydrolysis .
  • Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) to slow oxidative degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.